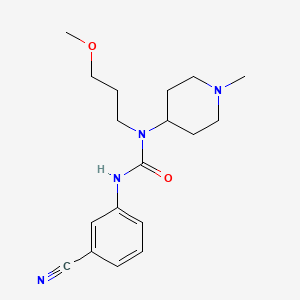![molecular formula C17H27N3O2 B5359512 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine, also known as IPPP, is a pyrimidine-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging and as a fluorescent probe in bioimaging.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and reduces the risk of contamination. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine. One area of interest is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine can be synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-isopropylpyrimidine with propoxyamine, followed by the reaction of the resulting compound with 3-piperidone. The final product is obtained through the reaction of the intermediate compound with methyl isocyanate. This synthesis method has been optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)-(3-propoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-5-9-22-14-7-6-8-20(11-14)17(21)15-10-18-16(12(2)3)19-13(15)4/h10,12,14H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKHJKSOTMBJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=CN=C(N=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)

![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)
![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)

![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)